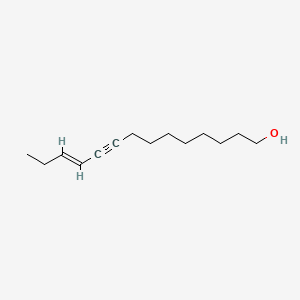
11-Tetradecen-9-yn-1-ol, (11E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Tetradec-11-en-9-ynol is an organic compound with the molecular formula C14H24O and a molecular weight of 208.34 g/mol. It is a hydrocarbon with a double bond (ene) and a triple bond (yne) in its structure, making it an unsaturated alcohol.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common synthetic route involves the hydroboration-oxidation of tetradec-11-en-9-yne. This method typically uses borane (BH3) as the hydroborating agent followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).
Reduction of Alkynes: Another method involves the reduction of tetradec-11-en-9-yn-1-one using lithium aluminum hydride (LiAlH4) followed by hydrolysis.
Industrial Production Methods: The industrial production of (E)-Tetradec-11-en-9-ynol often involves large-scale hydroboration-oxidation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: (E)-Tetradec-11-en-9-ynol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reductions.
Substitution: Acid chlorides or anhydrides are typically used for substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Esters and ethers.
Aplicaciones Científicas De Investigación
(E)-Tetradec-11-en-9-ynol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of lipid metabolism and cell membrane dynamics.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (E)-Tetradec-11-en-9-ynol exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing signaling pathways and cellular processes.
Comparación Con Compuestos Similares
(E)-Tetradec-11-en-9-ynol is unique due to its specific structural features, including the presence of both a double bond and a triple bond. Similar compounds include:
Tetradec-11-en-9-yn-1-one: A ketone derivative with similar carbon chain length.
Tetradec-11-en-9-yne: A related alkyne without the hydroxyl group.
Tetradec-11-en-9-ynyl acetate: An ester derivative of the compound.
These compounds share similarities in their carbon skeleton but differ in functional groups, leading to different chemical properties and applications.
Propiedades
Número CAS |
68516-32-5 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
(E)-tetradec-11-en-9-yn-1-ol |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,7-14H2,1H3/b4-3+ |
Clave InChI |
UVAMCLKTVDSLIH-ONEGZZNKSA-N |
SMILES isomérico |
CC/C=C/C#CCCCCCCCCO |
SMILES canónico |
CCC=CC#CCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;[(oxido-oxo-sulfooxy-lambda6-sulfanylidene)amino]oxymethane](/img/structure/B15346886.png)
![2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(3,4-dimethylphenyl)-](/img/structure/B15346888.png)
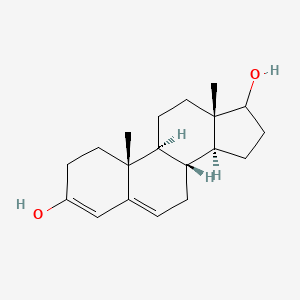
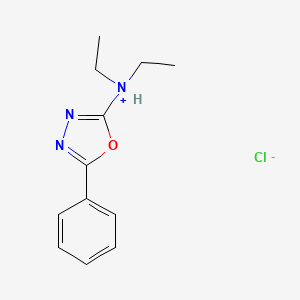
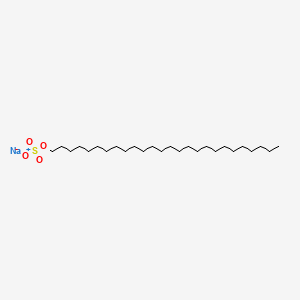
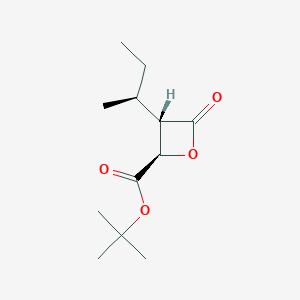
![2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride](/img/structure/B15346925.png)
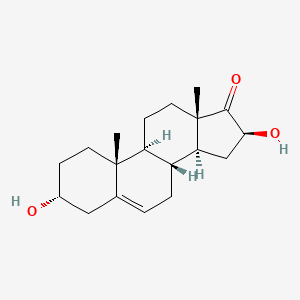
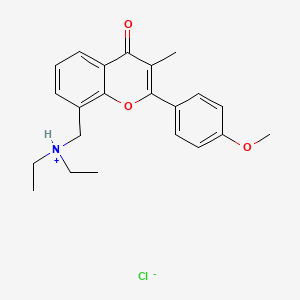
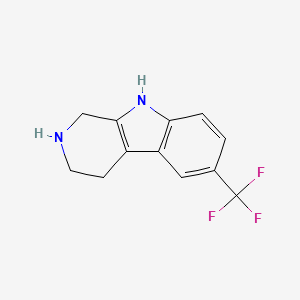
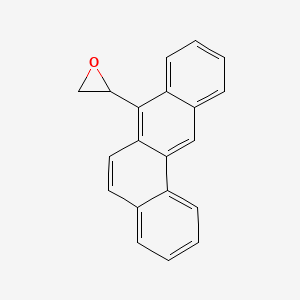
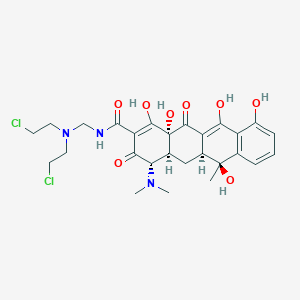
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)
